Lufotrelvir
描述
PF-07304814,也称为 卢福特雷韦 ,是由辉瑞公司研发的抗病毒药物。它是一种 3CL 蛋白酶抑制剂,也是 PF-00835231 的磷酸酯前药。 该化合物被碱性磷酸酶快速代谢为活性代谢物 PF-00835231,然后通过抑制病毒的主要蛋白酶 (Mpro) 来抑制 SARS-CoV-2 的复制 .
准备方法
合成路线和反应条件: PF-07304814 的合成涉及多个关键步骤:
吲哚和内酰胺片段: 通过克莱森加成来延长内酰胺,从而改善了吲哚和内酰胺片段的供应路线。
磷酸化反应: 随后进行磷酸化反应,以制备前药.
工业生产方法: PF-07304814 的工业生产包括确定卢福特雷韦的二甲基亚砜 (DMSO) 溶剂化形式,以实现长期储存。 该过程确保所有杂质得到适当控制 .
化学反应分析
反应类型: PF-07304814 经历了几种类型的反应:
常见试剂和条件:
碱性磷酸酶: 用于裂解磷酸酯基团。
P-糖蛋白抑制剂和细胞色素 P450 3A 抑制剂: 这些抑制剂分别通过抑制 PF-00835231 从靶细胞的流出和代谢来提高其功效.
主要生成产物:
PF-00835231: 由 PF-07304814 水解形成的活性代谢物
科学研究应用
PF-07304814 有多种科学研究应用:
化学: 用作研究病毒蛋白酶抑制的模型化合物。
生物学: 研究其在各种细胞系和动物模型中抑制 SARS-CoV-2 复制的能力.
工业: 用于开发抗病毒药物和前药制剂.
作用机制
PF-07304814 包含一个磷酸基团,使该化合物能够溶解,随后被组织中的碱性磷酸酶裂解。此步骤释放出 PF-00835231,它对 SARS-CoV-2 的 3CL 蛋白酶具有抗病毒活性。 活性化合物 PF-00835231 对多种冠状病毒 3CL 蛋白酶具有强效且广谱的抑制活性 .
类似化合物:
奈玛特雷韦: 另一种由辉瑞公司开发的 3CL 蛋白酶抑制剂,但与 PF-07304814 不同,它是口服有效的.
瑞德西韦: 一种靶向 SARS-CoV-2 的 RNA 依赖性 RNA 聚合酶的抗病毒药物.
莫努匹拉韦: 一种诱导病毒 RNA 突变的抗病毒药物.
PF-07304814 的独特性: PF-07304814 的独特性在于其前药性质,这使其能够静脉注射并迅速转化为活性代谢物 PF-00835231。 与其他类似化合物相比,这提供了更高的水溶性和增强的生物利用度 .
相似化合物的比较
Nirmatrelvir: Another 3CL protease inhibitor developed by Pfizer, but unlike PF-07304814, it is orally active.
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: An antiviral drug that induces viral RNA mutagenesis.
Uniqueness of PF-07304814: PF-07304814 is unique due to its prodrug nature, which allows for intravenous administration and rapid conversion to the active metabolite PF-00835231. This provides a higher aqueous solubility and enhanced bioavailability compared to other similar compounds .
属性
IUPAC Name |
[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKALOFOWPDTED-WBAXXEDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N4O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337108 | |
Record name | Lufotrelvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The structure of PF-07304814 contains a phosphate group, allowing the compound to be soluble and then subsequently cleaved in tissue by alkaline phosphatase. This step allows for the release of PF-00835231, which is the compound that exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, was shown to have potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases. | |
Record name | PF-07304814 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2468015-78-1 | |
Record name | Lufotrelvir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufotrelvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUFOTRELVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。